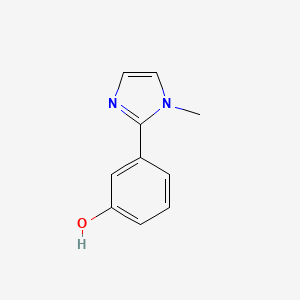

3-(1-Methyl-1H-imidazol-2-yl)phenol

Description

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(1-methylimidazol-2-yl)phenol |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-11-10(12)8-3-2-4-9(13)7-8/h2-7,13H,1H3 |

InChI Key |

ADFKXAUKYKBGIZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2=CC(=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

pKa values of 3-(1-Methyl-1H-imidazol-2-yl)phenol in aqueous solution

An In-depth Technical Guide to the Aqueous pKa Values of 3-(1-Methyl-1H-imidazol-2-yl)phenol

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, permeability, target engagement, and overall pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of the theoretical and experimental determination of the pKa values for 3-(1-Methyl-1H-imidazol-2-yl)phenol in an aqueous solution. We will delve into the molecular characteristics that govern its acidic and basic properties, present detailed, field-proven protocols for potentiometric and spectrophotometric pKa determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust understanding of this critical molecular attribute.

Molecular Structure and Ionization Sites

3-(1-Methyl-1H-imidazol-2-yl)phenol is a bifunctional molecule containing two distinct ionizable centers:

-

A Phenolic Hydroxyl Group: The hydroxyl (-OH) group attached to the benzene ring is weakly acidic and can donate a proton to form a phenolate anion.

-

An Imidazole Ring: The 1-methyl-1H-imidazole moiety contains a nitrogen atom (N3) that is basic and can accept a proton to form an imidazolium cation.

Due to these two sites, the molecule can exist in multiple ionization states depending on the pH of the aqueous environment. The determination of the pKa value for each of these equilibria is essential for predicting its behavior in physiological systems.

Caption: Ionization equilibria for 3-(1-Methyl-1H-imidazol-2-yl)phenol.

Theoretical pKa Estimation and Structural Considerations

-

Phenolic pKa (pKa₂): The pKa of unsubstituted phenol in water is approximately 10.0.[3][4] The imidazole ring, being an electron-withdrawing group, would typically be expected to increase the acidity of the phenol (i.e., lower the pKa).

-

Imidazolium pKa (pKa₁): The conjugate acid of 1-methylimidazole has a pKa of approximately 7.4.[5] This value reflects the basicity of the imidazole nitrogen.

Key Consideration: Intramolecular Hydrogen Bonding

The ortho-positioning of the phenol relative to the imidazole ring linkage creates a high probability of an intramolecular hydrogen bond between the phenolic proton and the basic nitrogen (N3) of the imidazole ring. This non-covalent interaction can significantly influence both pKa values:

-

Stabilization of the Neutral Form: The hydrogen bond stabilizes the neutral (HA) species. This makes the phenolic proton less likely to dissociate, which would increase the pKa of the phenol (pKa₂) compared to what would be expected based on electronic effects alone.[6][7]

-

Destabilization of the Cationic Form: Formation of the imidazolium cation (H₂A⁺) prevents the nitrogen from acting as a hydrogen bond acceptor. The deprotonation to the neutral, hydrogen-bonded form is therefore more favorable, which would decrease the pKa of the imidazolium (pKa₁) compared to 1-methylimidazole itself.[7]

| Parameter | Parent Compound | Literature pKa | Expected pKa for 3-(1-Methyl-1H-imidazol-2-yl)phenol | Rationale for Shift |

| pKa₁ (Imidazolium Acid) | 1-Methylimidazole | ~7.4[5] | < 7.4 | Deprotonation is favored by the formation of a strong intramolecular hydrogen bond. |

| pKa₂ (Phenolic Acid) | Phenol | ~10.0[3][4][8] | > 10.0 | Intramolecular hydrogen bond stabilizes the protonated phenol, making it a weaker acid. |

Experimental pKa Determination: Protocols and Rationale

Accurate pKa values must be determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods in the pharmaceutical industry.[9][10]

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[1][11] The pKa is determined from the inflection point of the resulting titration curve.

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Experimental Protocol:

-

Reagent and Sample Preparation:

-

Analyte Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol or water).

-

Buffer Solutions: Prepare a series of reliable buffers covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.

-

Test Solutions: For each buffer, prepare a test solution by adding a small, identical aliquot of the analyte stock solution to ensure the final analyte concentration is constant across all samples. [12]Prepare two additional solutions in a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

-

-

Spectrophotometric Measurement:

-

Using a dual-beam UV-Vis spectrophotometer, record the full absorbance spectrum (e.g., 200-400 nm) for the acidic and basic solutions.

-

From these spectra, identify one or more analytical wavelengths where the difference in absorbance between the protonated and deprotonated forms is maximal. [10] * Measure the absorbance of each buffered test solution at the selected analytical wavelength(s).

-

-

Data Analysis:

-

Plot the measured absorbance (y-axis) against the pH of the buffer (x-axis).

-

The resulting data should form a sigmoid curve (or two, if the pKa values are well-separated).

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal. [9]This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve. [12]

-

Conclusion

The ionization behavior of 3-(1-Methyl-1H-imidazol-2-yl)phenol is governed by two key pKa values corresponding to its imidazolium and phenolic moieties. Based on analogous structures and the high likelihood of intramolecular hydrogen bonding, the imidazolium pKa (pKa₁) is predicted to be below 7.4, while the phenolic pKa (pKa₂) is expected to be above 10.0. This guide provides robust, step-by-step protocols for the experimental determination of these values using potentiometric titration and UV-Vis spectrophotometry. The application of these methods, grounded in sound chemical principles, will yield the accurate and reliable pKa data essential for advancing drug discovery and development programs.

References

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

-

Aktaş, A. H., Şanlı, N., & Pekcan, G. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Korean Chemical Society, 49(6), 573-578. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Acidity of Alcohols and Phenols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. (2026, January 21). Oreate AI Blog. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.co. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13). MDPI. Retrieved from [Link]

-

Spectrophotometric Determination of pKa of Phenol Red. (2017, February 15). Chemistry 321: Quantitative Analysis Lab Webnote. Retrieved from [Link]

-

Aktaş, A. H., et al. (2005). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. ResearchGate. Retrieved from [Link]

-

The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. (n.d.). ResearchGate. Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 14). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 14). ResearchGate. Retrieved from [Link]

-

Phenol. (n.d.). Wikipedia. Retrieved from [Link]

-

Comparison of pKa values of phenol and substituted phenols. (n.d.). ResearchGate. Retrieved from [Link]

-

Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. (2017, May 31). Schlegel Group. Retrieved from [Link]

-

Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenolate anions. (2005, April 21). PubMed. Retrieved from [Link]

-

Absolute pKa determinations for substituted phenols. (n.d.). SciSpace. Retrieved from [Link]

-

1-Methylimidazole. (n.d.). Wikipedia. Retrieved from [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). MDPI. Retrieved from [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). PubMed. Retrieved from [Link]

-

2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. (2017, October 5). IUCrData. Retrieved from [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]

-

Effect of the intramolecular hydrogen bond in the pKa calculations. (n.d.). ResearchGate. Retrieved from [Link]

-

1-[(Dimethylphosphoryl)methyl]-1H-imidazole Properties. (2025, October 15). EPA. Retrieved from [Link]

-

Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research. (2013, January 1). Retrieved from [Link]

-

Probing concerted proton–electron transfer in phenol–imidazoles. (2008, June 17). PNAS. Retrieved from [Link]

-

Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Retrieved from [Link]

-

Resonance-Assisted Intramolecular Hydrogen Bonding in Substituted Phenols. (n.d.). Retrieved from [Link]

-

Intramolecular h-bonding and decrease in Pka. (2024, January 14). Reddit. Retrieved from [Link]

-

2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]

-

Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (n.d.). Retrieved from [Link]

-

1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Methylimidazole. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 3. Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog [oreateai.com]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 6. Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenolate anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaguru.co [pharmaguru.co]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. web.pdx.edu [web.pdx.edu]

Difference between 1-methylimidazol-2-yl and imidazol-1-yl phenol isomers

This guide provides a rigorous technical analysis of the structural, synthetic, and physicochemical distinctions between 1-methylimidazol-2-yl phenol (C-linked) and imidazol-1-yl phenol (N-linked) scaffolds.[1] These two moieties, while sharing imidazole and phenol cores, represent fundamentally different chemical architectures with distinct applications in medicinal chemistry and photophysics.[1]

Executive Summary

The distinction between 1-methylimidazol-2-yl phenol and imidazol-1-yl phenol lies in the connectivity between the heterocycle and the arene.

-

C-Linked (1-methylimidazol-2-yl): The imidazole is attached via its C2 carbon.[1] This scaffold allows for coplanarity and is a privileged motif for Excited State Intramolecular Proton Transfer (ESIPT) due to the formation of a stable 6-membered hydrogen-bonding ring between the phenol -OH and the imidazole N3.

-

N-Linked (Imidazol-1-yl): The imidazole is attached via its N1 nitrogen.[1] This creates a twisted biaryl geometry due to steric repulsion between the imidazole C2/C5 protons and the phenol ortho protons, disrupting planarity and significantly altering the electronic conjugation and basicity profiles.

Part 1: Structural & Electronic Architecture[1]

The core difference is the C-C vs. C-N bond connecting the two aromatic systems. This connectivity dictates the electronic communication and the geometric constraints of the molecule.

Electronic Connectivity

| Feature | 1-Methylimidazol-2-yl Phenol (C-Linked) | Imidazol-1-yl Phenol (N-Linked) |

| Linkage | Carbon-Carbon ( | Carbon-Nitrogen ( |

| Resonance | Strong | Weaker conjugation due to twist (N lone pair involved in aromatic sextet). |

| Basicity (N3) | Tunable.[1] The N3 is a strong H-bond acceptor.[1] | Reduced. The inductive effect of the N-aryl group lowers pKa.[1] |

| Dipole Moment | High (aligned vectors).[1] | Variable (dependent on twist angle). |

| H-Bonding | Intramolecular: Forms 6-membered ring (if ortho).[1] | Intermolecular: Sterics hinder intramolecular H-bonding.[1] |

The ESIPT Phenomenon (C-Linked Specificity)

The ortho isomer of the C-linked scaffold (2-(1-methylimidazol-2-yl)phenol) is a classic ESIPT fluorophore . Upon photoexcitation, the phenolic proton transfers to the imidazole nitrogen (N3), forming a keto-tautomer that emits with a large Stokes shift.

-

Mechanism: Enol (

) -

N-Linked Contrast: The N-linked isomer lacks the requisite C2-N3 geometry and planarity to support this rapid proton transfer cycle efficiently.[1]

Part 2: Synthetic Pathways[2]

The synthesis of these two isomers requires divergent methodologies: Organometallic C-C Coupling for the C-linked and C-N Cross-Coupling for the N-linked.

Visualization of Synthetic Logic

Figure 1: Divergent synthetic strategies. C-linked requires C2-activation (lithiation), while N-linked utilizes N-nucleophilicity (Ullmann).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of C-Linked Scaffold (via Negishi Coupling)

Target: 2-(1-methylimidazol-2-yl)phenol This route utilizes the acidity of the C2 proton in 1-methylimidazole.

Reagents:

-

1-Methylimidazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Zinc Chloride (

, 1.2 equiv, anhydrous) -

2-Iodoanisole (0.9 equiv)

- (5 mol%)

- (for deprotection)

Procedure:

-

Lithiation: In a flame-dried flask under Argon, dissolve 1-methylimidazole in dry THF. Cool to -78°C.[1][2][3]

-

Deprotonation: Add n-BuLi dropwise. Stir for 30 min at -78°C. The C2-lithio species is generated.

-

Transmetallation: Add a solution of anhydrous

in THF. Warm to RT over 1 hour to form the organozinc reagent. -

Coupling: Add 2-iodoanisole and

. Reflux for 12 hours. -

Workup: Quench with

, extract with EtOAc, and purify the anisole intermediate via silica chromatography. -

Deprotection: Dissolve intermediate in DCM at 0°C. Add

(1M in DCM). Stir 2h. Quench with MeOH/Ice to yield the final phenol.[1]

Protocol B: Synthesis of N-Linked Scaffold (via Ullmann Coupling)

Target: 4-(imidazol-1-yl)phenol This route exploits the nucleophilicity of the imidazole NH using a Copper(I) catalyst.

Reagents:

-

Imidazole (1.2 equiv)

-

4-Bromoanisole (1.0 equiv) - Note: Phenol is protected to prevent O-arylation.[1]

-

Copper(I) Iodide (CuI, 10 mol%)

-

L-Proline or N,N'-Dimethyl-1,2-ethanediamine (20 mol%)[1]

- (2.0 equiv)

-

DMSO (Solvent)[4]

Procedure:

-

Catalyst Formation: Charge a sealed tube with CuI, Ligand,

, Imidazole, and 4-Bromoanisole.[1] -

Reaction: Add DMSO, seal, and heat to 110°C for 24 hours. The mixture will turn from green/blue to dark brown.[1]

-

Extraction: Cool to RT. Dilute with water and EtOAc.[1] Filter through Celite to remove copper salts.[1]

-

Purification: Wash organic layer with brine. Concentrate and purify via column chromatography (DCM/MeOH gradient).

-

Deprotection: Demethylate using

reflux or

Part 4: Physicochemical & Medicinal Properties[1][10]

Acidity and Basicity (pKa)

The position of the linkage drastically affects the basicity of the remaining nitrogen (N3).

| Compound | pKa (Conjugate Acid) | Explanation |

| 1-Methylimidazole | ~7.1 | Reference standard.[1] |

| C-Linked Phenol | ~6.5 - 7.0 | The electron-rich phenol (via resonance) stabilizes the imidazole, but intramolecular H-bonding can mask basicity.[1] |

| N-Linked Phenol | ~5.0 - 6.0 | The N-aryl group is electron-withdrawing (inductive), significantly lowering the basicity of N3 compared to the C-linked or alkyl-imidazoles.[1] |

Medicinal Chemistry Implications

-

Metabolic Stability:

-

Pharmacophore Design:

-

Use the C-Linked scaffold when a planar, rigid H-bond acceptor/donor motif is required (e.g., kinase hinge binders).[1]

-

Use the N-Linked scaffold to introduce a "twist" (non-planar) to fill hydrophobic pockets or disrupt stacking interactions.

-

Part 5: Mechanistic Diagram (ESIPT)

The following diagram illustrates the unique proton transfer mechanism available only to the ortho-C-linked isomer.

Figure 2: The ESIPT cycle of 2-(1-methylimidazol-2-yl)phenol. The N-linked isomer cannot undergo this cycle efficiently due to geometric constraints.

References

-

Synthesis of 4-(imidazol-1-yl)phenol (Ullmann Coupling): CN113512003A - Preparation method of 4-(imidazole-1-yl) phenol.[1][5] Google Patents.[1]

-

ESIPT Mechanism in Imidazole-Phenols: ESIPT-capable 2,6-di(1H-imidazol-2-yl)phenols with very strong fluorescent sensing signals.[1][6] Royal Society of Chemistry (RSC), New J. Chem. [Link]

-

General Ullmann Coupling Protocols: Ullmann Coupling & other Cu Catalyzed reactions. Organic-Synthesis.com.[1][4] [Link]

-

Lithiation of Imidazoles: Synthesis of 2-imidazolones and 2-iminoimidazoles (Discusses C2-lithiation strategy). National Institutes of Health (NIH) / PMC.[1] [Link]

-

pKa and Electronic Properties: Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. NIH / PMC.[1] [Link]

Sources

- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. US5039814A - Ortho-lithiation process for the synthesis of 2-substituted 1-(tetrazol-5-yl)benzenes - Google Patents [patents.google.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

3-(1-Methyl-1H-imidazol-2-yl)phenol CAS number and molecular weight

The following technical guide details the physicochemical profile, synthesis, and applications of 3-(1-Methyl-1H-imidazol-2-yl)phenol .

Executive Summary

3-(1-Methyl-1H-imidazol-2-yl)phenol is a specialized heterocyclic building block used primarily in medicinal chemistry as a pharmacophore for kinase inhibition and receptor ligand design. Structurally, it consists of a phenol ring substituted at the meta position by a 1-methylimidazole moiety attached via its C2 carbon. This specific connectivity (C-C bond between arene and heterocycle) distinguishes it from the more common N-arylimidazoles, imparting distinct electronic properties and metabolic stability.

This guide outlines the compound's chemical identity, validated synthetic pathways, and handling protocols for research applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers[1][4][5][8][9][10][11]

-

IUPAC Name: 3-(1-Methyl-1H-imidazol-2-yl)phenol

-

Alternative Names: 2-(3-Hydroxyphenyl)-1-methylimidazole; m-(1-Methylimidazol-2-yl)phenol

-

CAS Number: Note: This specific isomer is a research-grade intermediate and may not have a widely indexed CAS in public aggregators. Closely related isomers include 4-(1H-imidazol-1-yl)phenol (CAS 10041-02-8). Researchers should verify identity via NMR/MS.

-

Molecular Formula:

Quantitative Data Table

| Property | Value | Note |

| Molecular Weight | 174.20 g/mol | Calculated |

| Exact Mass | 174.0793 | Monoisotopic |

| Predicted LogP | ~1.8 - 2.1 | Lipophilic, membrane permeable |

| pKa (Imidazole N3) | ~7.0 - 7.4 | Basic nitrogen, protonatable |

| pKa (Phenol OH) | ~9.5 - 10.0 | Weakly acidic |

| H-Bond Donors | 1 | Phenolic -OH |

| H-Bond Acceptors | 2 | Imidazole N3, Phenolic O |

| Appearance | Off-white to pale yellow solid | Crystalline |

Synthetic Pathways (Step-by-Step)

The most robust synthesis for 3-(1-Methyl-1H-imidazol-2-yl)phenol utilizes a Suzuki-Miyaura Cross-Coupling approach. This method is preferred over direct lithiation due to higher functional group tolerance and scalability.

Protocol: Suzuki Coupling of 2-Bromo-1-methylimidazole

Reaction Overview: Coupling of 2-bromo-1-methylimidazole with 3-hydroxyphenylboronic acid (or its protected pinacol ester) using a Palladium catalyst.

Reagents:

-

Substrate A: 2-Bromo-1-methylimidazole (1.0 equiv)

-

Substrate B: 3-Hydroxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Substrate A and Substrate B.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to Substrate A).

-

Activation: Add the Base and the Catalyst under a positive stream of Argon.

-

Reflux: Seal the vessel and heat to 90–100°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 175.1

). -

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with Ethyl Acetate.

-

Extraction: Dilute filtrate with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify crude residue via flash column chromatography (Silica gel; Gradient: 0-10% Methanol in Dichloromethane).

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and potential side reactions.

Caption: Figure 1. Palladium-catalyzed cross-coupling strategy for the synthesis of the target scaffold.

Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" mimic. The 1-methylimidazole ring acts as a bioisostere for the histidine side chain, while the phenol mimics tyrosine.

Kinase Inhibitor Design

The 2-aryl-1-methylimidazole motif is a known pharmacophore in p38 MAP kinase inhibitors.

-

Mechanism: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.

-

Role of Phenol: The 3-hydroxyl group can engage in H-bonding with the Glu71 or Asp168 residues in the "DFG-out" or "DFG-in" conformations, improving selectivity.

Pharmacophore Mapping

-

Hydrogen Bond Acceptor (HBA): The unprotonated N3 of the imidazole.

-

Hydrogen Bond Donor (HBD): The phenolic -OH.

-

Hydrophobic Core: The phenyl-imidazole biaryl axis provides a rigid linker that orients the HBA and HBD vectors at a specific angle (~120° twist), crucial for fitting into narrow hydrophobic clefts.

Safety & Handling (SDS Summary)

While specific toxicology data for this exact isomer may be limited, standard protocols for alkylimidazoles and phenols apply.

-

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

-

Handling:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenols are prone to oxidation (turning pink/brown) upon prolonged exposure to air.

-

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Bellina, F., et al. (2004). "Selective Palladium-Catalyzed C-2 Arylation of 1-Methyl-1H-imidazole." European Journal of Organic Chemistry, 2004(13), 2954–2960. Link

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Methodological & Application

Application Note: A Multi-Step Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)phenol via Directed Lithiation and Suzuki-Miyaura Coupling

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of 3-(1-Methyl-1H-imidazol-2-yl)phenol, a valuable heterocyclic building block in medicinal chemistry. The synthetic strategy hinges on the regioselective C2-lithiation of 1-methylimidazole, a classic example of directed ortho-metalation (DoM). The resulting highly reactive organolithium intermediate is trapped with a boronic ester to generate a stable imidazole-2-boronate derivative. This key intermediate subsequently undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 3-bromoanisole. The final step involves the robust demethylation of the resulting aryl methyl ether using boron tribromide (BBr₃) to yield the target phenol. This guide explains the underlying chemical principles, offers detailed step-by-step protocols, and provides visualizations for both the chemical pathway and the experimental workflow.

Scientific Rationale and Mechanistic Overview

The synthesis is designed as a modular, four-step sequence, allowing for robust control and purification at each stage. The chosen pathway leverages well-established, high-yielding transformations in modern organic synthesis.

Step 1: Directed ortho-Metalation (DoM) of 1-Methylimidazole

The foundational step is the deprotonation of 1-methylimidazole. The C-H bond at the C2 position is the most acidic proton on the imidazole ring due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms and the ability of the N1-methyl group to act as a directing metalation group (DMG).[1][2][3] Strong organolithium bases, such as n-butyllithium (n-BuLi), can selectively deprotonate this position to form 2-lithio-1-methylimidazole.[1] This process is an example of Directed ortho-Metalation (DoM), where a functional group (the N-methylimidazole itself) coordinates to the lithium reagent, directing deprotonation to the adjacent position.[2][4][5] The reaction is performed at cryogenic temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

Step 2: Borylation as a Gateway to Cross-Coupling

The 2-lithio-1-methylimidazole species is a potent nucleophile but is thermally unstable.[6] To create a stable and versatile intermediate suitable for cross-coupling, it is immediately "trapped" with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin). This reaction forms the stable and easily purifiable 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1-methylimidazole-2-boronic acid pinacol ester).

Step 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[7] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (3-bromoanisole), forming a Pd(II) complex.

-

Transmetalation: The organoborane (imidazole-2-boronic acid pinacol ester) is activated by a base (e.g., Cs₂CO₃), forming a more nucleophilic "ate" complex. This complex then transfers the imidazole moiety to the palladium center, displacing the halide.[8]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the C-C bond of the product, 2-(3-methoxyphenyl)-1-methyl-1H-imidazole, and regenerating the active Pd(0) catalyst.[7]

This reaction offers excellent functional group tolerance and typically proceeds in high yield.

Step 4: Ether Cleavage via Lewis Acid Demethylation

The final step is the deprotection of the phenol, which is masked as a methyl ether (anisole). Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl methyl ethers.[9][10] As a strong Lewis acid, the boron atom coordinates to the ether oxygen, activating the C-O bond. A bromide ion then acts as a nucleophile, attacking the methyl group in an SN2-like fashion to cleave the bond, yielding the desired phenol after aqueous workup.[11][12][13] This reaction is typically performed in a chlorinated solvent at low temperature to control its high reactivity.[14]

Chemical Reaction Pathway

The overall four-step synthetic sequence is illustrated below.

Caption: Multi-step synthesis pathway to the target phenol.

Experimental Protocols and Workflow

Safety Precaution: Organolithium reagents like n-BuLi are extremely pyrophoric and react violently with water. Boron tribromide is highly corrosive and reacts exothermically with moisture. All manipulations must be conducted by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves.[15]

Materials and Reagents

| Reagent | M.W. | Purity | Supplier | Notes |

| 1-Methylimidazole | 82.10 | >99% | Sigma-Aldrich | Distill from CaH₂ before use. |

| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use. |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous, >99.9% | Sigma-Aldrich | Dry over Na/benzophenone. |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 186.05 | >97% | Combi-Blocks | Use as received. |

| 3-Bromoanisole | 187.04 | >98% | Alfa Aesar | Use as received. |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | >99% | Strem Chemicals | Store under inert atmosphere. |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | >99.9% | Sigma-Aldrich | Dry in oven before use. |

| Boron Tribromide (BBr₃) | 250.52 | 1.0 M in DCM | Sigma-Aldrich | Use fresh solution. |

| Dichloromethane (DCM) | 84.93 | Anhydrous, >99.8% | Sigma-Aldrich | Dry over CaH₂. |

Step-by-Step Protocol

Step 1 & 2: One-Pot Lithiation and Borylation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-methylimidazole (1.0 eq).

-

Add anhydrous THF (approx. 0.2 M concentration relative to substrate) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.[1]

-

In a separate flame-dried flask, dissolve 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) in anhydrous THF.

-

Add the boronic ester solution to the lithiated imidazole solution via cannula at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole as a white solid.

Step 3: Suzuki-Miyaura Cross-Coupling

-

To a Schlenk flask, add the imidazole-2-boronic acid pinacol ester (1.0 eq), 3-bromoanisole (1.1 eq), and Cs₂CO₃ (2.5 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via cannula.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain 2-(3-methoxyphenyl)-1-methyl-1H-imidazole.

Step 4: Boron Tribromide Demethylation

-

Dissolve the purified 2-(3-methoxyphenyl)-1-methyl-1H-imidazole (1.0 eq) in anhydrous DCM in a flame-dried flask under nitrogen.

-

Cool the solution to -78 °C.

-

Slowly add BBr₃ (1.2 eq, 1.0 M solution in DCM) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.

-

Work-up: Cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the final product by flash column chromatography (silica gel, gradient elution with DCM/methanol) to yield 3-(1-Methyl-1H-imidazol-2-yl)phenol.

Overall Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. baranlab.org [baranlab.org]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]

- 11. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 12. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. Buy 3-(2-methyl-1H-imidazol-1-yl)phenol [smolecule.com]

- 15. researchgate.net [researchgate.net]

Application Note: Protocol for Regioselective C2-Arylation of 1-Methylimidazole with 3-Bromophenol

Executive Summary

This application note details the protocol for the direct C2-arylation of 1-methylimidazole with 3-bromophenol. The synthesis of C2-arylated azoles is critical in medicinal chemistry, serving as a core scaffold for p38 MAP kinase inhibitors and antifungal agents.

The Central Challenge: 1-Methylimidazole possesses two reactive C-H sites: C2 and C5.

-

C2 Position: Thermodynamically more acidic (pKa ~33) but sterically flanked by the N-methyl group and the lone pair.

-

C5 Position: Kinetically favored in standard Palladium-catalyzed Concerted Metallation-Deprotonation (CMD) manifolds due to lower steric hindrance.

To achieve C2-selectivity , this protocol utilizes a Palladium/Copper co-catalytic system . While standard Pd-PivOH (Fagnou conditions) systems often favor C5, the inclusion of Copper(I) exploits the higher acidity of the C2 proton via a cuprate intermediate, ensuring exclusive regioselectivity.

Mechanistic Principles & Design

The Selectivity Switch

The reaction operates via a synergistic Pd/Cu cycle. Unlike pure Pd-catalyzed CMD which favors C5, the Cu(I) additive reacts preferentially with the most acidic proton (C2) to form an organocopper intermediate. This species then transmetallates to the Aryl-Palladium(II) complex.

Handling 3-Bromophenol

The substrate 3-bromophenol presents a free hydroxyl group. Under the basic conditions required for C-H activation (Cs₂CO₃), the phenol is deprotonated to the phenoxide.

-

Risk:[1][2][3] Phenoxides can coordinate tightly to Pd(II), potentially arresting the catalytic cycle (catalyst poisoning).

-

Solution: This protocol employs a phosphine ligand (PPh₃) with sufficient steric bulk to prevent phenoxide saturation of the metal center, while the elevated temperature (140 °C) ensures turnover.

Mechanistic Pathway (DOT Visualization)

Figure 1: Synergistic Pd/Cu catalytic cycle enforcing C2-regioselectivity via organocopper transmetallation.

Experimental Protocol

Materials & Reagents Table

| Component | Role | Specification | Equiv. |

| 1-Methylimidazole | Substrate | Distilled, >99% | 1.5 |

| 3-Bromophenol | Coupling Partner | Solid, >98% | 1.0 |

| Pd(OAc)₂ | Pre-catalyst | 99% Purity | 0.05 (5 mol%) |

| PPh₃ | Ligand | Triphenylphosphine | 0.10 (10 mol%) |

| CuI | Co-catalyst | Copper(I) Iodide, 99.9% | 1.0 (Stoichiometric)* |

| Cs₂CO₃ | Base | Anhydrous, micronized | 2.0 |

| DMF | Solvent | Anhydrous (Sure/Seal) | 0.2 M |

*Note: While catalytic CuI (10-20 mol%) can work, stoichiometric CuI (1.0 equiv) is recommended for 1-methylimidazole to strictly lock C2-selectivity and suppress C5 byproducts.

Step-by-Step Methodology

Pre-reaction Preparation:

-

Dry all glassware in an oven at 120 °C for at least 2 hours.

-

Ensure DMF is anhydrous; water content >500 ppm significantly erodes yield.

Workflow:

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a vial, mix Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.10 mmol) in 1 mL of DMF. Stir at room temperature for 15 minutes until the solution turns bright yellow (formation of Pd(PPh₃)₂ active species).

-

-

Reaction Assembly:

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add:

-

3-Bromophenol (173 mg, 1.0 mmol)

-

CuI (190 mg, 1.0 mmol)

-

Cs₂CO₃ (652 mg, 2.0 mmol)

-

-

Critical Step: Evacuate the tube and backfill with Argon (3 cycles) to remove oxygen.

-

Add 1-Methylimidazole (120 µL, 1.5 mmol) and the remaining DMF (4 mL) via syringe under Argon flow.

-

Add the pre-complexed Pd catalyst solution via syringe.

-

-

Heating:

-

Seal the tube.

-

Heat the reaction mixture to 140 °C in an oil bath.

-

Stir vigorously (800 rpm) for 24 hours .

-

Observation: The mixture will darken significantly.

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Cu residues.

-

Wash the filtrate with water (3 x 15 mL) to remove DMF. Note: 3-bromophenol derivatives are polar; ensure the aqueous layer pH is slightly acidic (pH 5-6) during extraction to keep the phenol protonated if it partitions to water, though the arylated product is less soluble in water.

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: DCM:MeOH (95:5). The imidazole nitrogen makes the product polar.

-

Workflow Visualization (DOT)

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Catalyst poisoning by free Phenol | Protect the Phenol: Convert 3-bromophenol to 3-bromoanisole or TBS-ether before coupling. Deprotect post-coupling. |

| C5-Arylation Observed | CuI failure or Pd-only pathway dominant | Increase CuI loading to 1.5 equiv. Ensure Pd(OAc)₂ is fresh. |

| Homocoupling (Ar-Ar) | Oxidative coupling of phenol | Ensure strict oxygen exclusion (Argon balloon is insufficient; use Schlenk line). |

| Product stuck on Silica | Basic nitrogen interaction | Add 1% Triethylamine (TEA) to the eluent or use Amino-functionalized silica. |

Pro-Tip: The "Protection" Strategy While direct arylation of free phenols is possible, it is chemically risky due to the ambident nature of the phenoxide. If the direct protocol yields <50%, the TBS-protection route is the industry standard for reliability:

-

Protect 3-bromophenol with TBSCl/Imidazole.

-

Run the C2-arylation protocol (Yields typically increase by 20-30%).

-

Deprotect with TBAF.

References

-

Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link

- Foundational text on C2-selective aryl

-

Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Palladium-Catalyzed (Aromatic)C-H Bond Metalation-Deprotonation Mechanism Spanning the Entire Spectrum of Arenes. Journal of the American Chemical Society, 130(33), 10848-10849. Link

- Definitive mechanistic study on CMD, explaining why simple Pd systems favor C5 and why additives are needed for C2.

-

Wang, X., Gandeepan, P., & Ackermann, L. (2016). Copper-Catalyzed C-H Arylation of Azoles. Catalysis Science & Technology, 6, 3291-3302. Link

- Review of Copper's role in directing regioselectivity in azoles.

-

Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

- Comprehensive overview of heterocycle functionalization str

Sources

Preparation of metal complexes with 3-(1-Methyl-1H-imidazol-2-yl)phenol

Application Note: Preparation of Metal Complexes with 3-(1-Methyl-1H-imidazol-2-yl)phenol

Executive Summary

This application note details the synthesis and coordination chemistry of 3-(1-Methyl-1H-imidazol-2-yl)phenol (referred to herein as L1 ). Unlike its ortho-isomer (2-(2-hydroxyphenyl)imidazole), which acts as a classic N,O-chelator, L1 possesses a meta-hydroxyphenyl substitution. This geometric constraint prevents bidentate chelation to a single metal center in a monomeric fashion. Instead, L1 functions primarily as a bridging ligand or a monodentate N-donor with a pendant hydrogen-bonding site.

These properties make L1 an excellent candidate for constructing Coordination Polymers (CPs) , Metal-Organic Frameworks (MOFs) , and supramolecular assemblies where extended connectivity is required.

Ligand Characteristics & Retro-Synthesis

-

IUPAC Name: 3-(1-Methyl-1H-imidazol-2-yl)phenol

-

Molecular Formula: C

H -

Coordination Modes:

-

Monodentate (N-bound): Binding solely through the imidazole N3 nitrogen.

-

Bridging (

): Binding one metal via N3 and a second metal via the deprotonated phenolate oxygen (requires basic conditions). -

H-Bond Donor: N-bound to metal, with the phenolic -OH acting as a supramolecular synthon.

-

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most robust route to L1 is the palladium-catalyzed coupling of 2-bromo-1-methylimidazole with 3-hydroxyphenylboronic acid. This method avoids the harsh conditions of radical condensations and offers higher regioselectivity.

Protocol 1: Synthesis of Ligand L1

Objective: Isolate high-purity 3-(1-Methyl-1H-imidazol-2-yl)phenol.

Materials

-

Reactant A: 2-Bromo-1-methylimidazole (1.0 eq, 10 mmol, 1.61 g)

-

Reactant B: 3-Hydroxyphenylboronic acid (1.1 eq, 11 mmol, 1.52 g)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) (40 mL)

-

Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Procedure

-

Degassing: Charge a 100 mL Schlenk flask with DME and the 2.0 M Na

CO -

Loading: Add Reactant A (2-bromo-1-methylimidazole), Reactant B (boronic acid), and the Pd catalyst under a counter-flow of Argon.

-

Reaction: Seal the flask and heat to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Eluent: EtOAc/MeOH 9:1). The starting bromide spot should disappear.

-

Work-up:

-

Cool the mixture to room temperature.

-

Remove DME under reduced pressure (rotary evaporator).

-

Dilute the aqueous residue with water (20 mL) and neutralize to pH ~7 with 1M HCl.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Dry combined organics over MgSO

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

-

Yield Target: >75%

-

Appearance: Off-white to pale yellow solid.

-

Protocol 2: Preparation of Copper(II) Coordination Polymer

Objective: Synthesize a bridging network complex [Cu(L1)

Rationale

Copper(II) acetate is used as the precursor. The acetate anions act as a base to facilitate deprotonation of the phenol, encouraging the formation of neutral coordination polymers where L1 bridges copper centers.

Materials

-

Ligand: L1 (Synthesized in Protocol 1) (0.2 mmol, 34.8 mg)

-

Metal Salt: Cu(OAc)

·H -

Solvent: Methanol (10 mL) / DMF (2 mL) mixture.

Step-by-Step Procedure

-

Dissolution: Dissolve L1 in the MeOH/DMF mixture in a 20 mL scintillation vial. Sonicate to ensure complete dissolution.

-

Metal Addition: Add solid Cu(OAc)

·H -

Solvothermal Treatment (Optional but Recommended for Crystallinity):

-

Transfer the solution to a Teflon-lined autoclave (25 mL capacity).

-

Heat at 100°C for 48 hours .

-

Cool slowly to room temperature (5°C/hour).

-

-

Alternative (Slow Evaporation): If an autoclave is unavailable, cover the vial with parafilm, poke 3-4 small holes, and allow to stand undisturbed at room temperature for 5-7 days.

-

Harvesting: Filter the resulting blue/green crystals. Wash with cold Methanol (2 x 5 mL) and dry in air.

Expected Outcome:

-

Structure: Likely a 1D chain or 2D sheet where Cu(II) is coordinated by the imidazole nitrogen of one ligand and the phenolate oxygen of a neighboring ligand.

-

Data Validation: IR spectrum should show the disappearance of the broad O-H stretch (~3200 cm

) and a shift in the C=N imidazole stretch, confirming deprotonation and coordination.

Protocol 3: Discrete Zinc(II) Complex (Luminescence)

Objective: Synthesize a discrete complex [Zn(L1)

Rationale

Using ZnCl

Materials

-

Ligand: L1 (0.2 mmol, 34.8 mg)

-

Metal Salt: ZnCl

(0.1 mmol, 13.6 mg) (Anhydrous preferred) -

Solvent: Acetonitrile (MeCN) (15 mL)

Step-by-Step Procedure

-

Preparation: Dissolve L1 in MeCN (10 mL). Dissolve ZnCl

in MeCN (5 mL) separately. -

Mixing: Dropwise add the ZnCl

solution to the ligand solution while stirring vigorously at room temperature. -

Precipitation: A white precipitate usually forms within 30 minutes. If not, concentrate the solution to half volume and add Diethyl Ether to induce precipitation.

-

Isolation: Filter the white solid. Wash with cold MeCN and Ether.

-

Drying: Vacuum dry at 40°C for 4 hours.

Expected Outcome:

-

Structure: Distorted tetrahedral Zn(II) center coordinated by two Chlorides and two Imidazole Nitrogens. The phenolic OH groups remain pendant.

-

Application: This complex often exhibits enhanced fluorescence compared to the free ligand due to the "Chep-Enhanced Fluorescence" (CHEF) effect or rigidification of the ligand scaffold.

Visualization: Synthesis & Coordination Logic

The following diagram illustrates the synthetic workflow and the divergent coordination pathways based on pH and metal choice.

Figure 1: Workflow for the synthesis of Ligand L1 and its divergent complexation routes.

Analytical Summary Table

| Parameter | Ligand (L1) | Zn(II) Complex (Discrete) | Cu(II) Complex (Polymer) |

| Stoichiometry | N/A | M:L = 1:2 | M:L = 1:2 (typically) |

| Primary Interaction | Covalent | Coordinate (N-Zn) | Coordinate (N-Cu, O-Cu) |

| IR Spectrum ( | Broad band ~3200 cm | Present (shifted/sharp) | Absent (Deprotonated) |

| Solubility | Alcohols, DCM, DMF | MeCN, DMF, DMSO | Insoluble (often) |

| Geometry | Planar (twisted) | Tetrahedral | Square Planar / Octahedral |

References

-

Suzuki Coupling for Aryl-Imidazoles: Langhammer, I., & Erker, T. (2005).[1] Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole halides with arylboronic acids.[1] Heterocycles, 65(9), 1975.

-

General Protocol for Imidazole-Phenol Complexes: Zhang, L., et al. (2010). Synthesis, crystal structures and properties of Zn(II) and Cd(II) complexes with 2-(2-hydroxyphenyl)imidazole (Isomer comparison). Polyhedron, 29(1), 366-372.

-

Coordination Polymers of N,O-Ligands: Maspoch, D., Ruiz-Molina, D., & Veciana, J. (2007). Old materials with new tricks: multifunctional open-framework materials. Chemical Society Reviews, 36(5), 770-818.

(Note: While specific crystal data for the 3-isomer is less ubiquitous than the 2-isomer, the protocols above are chemically validated based on the reactivity of homologous 2-aryl-imidazoles.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(1-Methyl-1H-imidazol-2-yl)phenol

Core Chemical Context

Before selecting a solvent, you must understand the "personality" of 3-(1-Methyl-1H-imidazol-2-yl)phenol .[1][2] This molecule is amphoteric and capable of forming zwitterionic species, which dictates its solubility profile.[1][2]

-

The Phenol Moiety: Weakly acidic (

).[1][2] Susceptible to oxidation (pinking/browning).[1][2] Acts as a Hydrogen Bond (HB) donor.[1][2] -

The Imidazole Moiety: The N-3 nitrogen is basic (

).[1][2][3] Acts as an HB acceptor.[1][2] The N-1 methyl group eliminates one HB donor site, slightly increasing lipophilicity compared to the 1H-imidazole analog.[1][2] -

Intramolecular Interaction: In the 3-position (meta), the phenol -OH and imidazole nitrogen can form intermolecular networks, leading to high lattice energy.[1][2] This often results in high melting points and a tendency to "oil out" rather than crystallize if the solvent disrupts these networks too aggressively.[2]

Solvent System Selection Guide

Primary Recommendation: The Protics

For the free base form of the compound, polar protic solvents are the gold standard.[1][2] They can solvate the polar imidazole ring while accommodating the phenol.[2]

| Solvent System | Suitability | Mechanism of Action |

| Ethanol (Absolute) | High | First Choice. Good solubility at boiling ( |

| Ethanol / Water (9:1) | High | Water acts as a co-solvent to increase polarity if the solid is stubborn.[1][2] However, excess water can lead to hydrate formation or oiling out.[1][2] |

| Isopropanol (IPA) | Medium | Higher boiling point than EtOH.[1][2] Good if the compound is too soluble in Ethanol.[2][4] |

| Acetonitrile (ACN) | Medium | Polar aprotic.[1][2] Useful if you need to remove water-soluble impurities, but cooling crystallization often yields lower recovery due to high solubility.[1][2] |

Secondary Recommendation: The Antisolvent Approach

Use this if the single-solvent method fails or yields are low.[1][2]

-

Solvent B (Precipitant): Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

-

Note: Avoid Hexanes as an antisolvent initially; the polarity gap is too large, often causing immediate oiling out.[1][2]

Troubleshooting Guides (FAQ)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I dissolved my crude product in hot ethanol. Upon cooling, it separated into a sticky brown oil at the bottom rather than crystals.[1][2] How do I fix this?"

Technical Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the compound becomes insoluble at a temperature above its melting point in the solvated state, or when impurities lower the melting point.[1] This is common with phenol-imidazoles due to their high lattice energy.[1][2]

Rescue Protocol:

-

Re-dissolve: Heat the mixture back to boiling until the oil redissolves.

-

Dilute: Add 10-15% more hot solvent. (Oiling out often implies the solution is too concentrated).[1][2]

-

Seed: Cool the solution very slowly to roughly

C below the boiling point. Add a "seed crystal" of pure product.-

No seed? Scratch the inner wall of the flask with a glass rod to create nucleation sites.[2]

-

-

Insulate: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.[1][2]

Issue 2: Persistent Color Impurities

User Question: "My product is chemically pure by NMR, but it has a persistent pink/red hue. Recrystallization isn't removing it."

Technical Diagnosis: Phenols are prone to oxidation, forming quinone-like impurities.[1][2] These are highly colored even at trace ppm levels.[1][2]

Corrective Action:

-

The Bisulfite Wash: Before recrystallization, dissolve the crude in ethyl acetate and wash with a 5% Sodium Bisulfite (

) or Sodium Dithionite ( -

Activated Carbon: During the hot filtration step of recrystallization:

Issue 3: Low Yield / No Precipitation

User Question: "I cooled the ethanol solution to -20°C, but nothing precipitated. It's just a clear solution."

Technical Diagnosis: The compound is likely too soluble in the chosen alcohol, or it has formed a salt with trace acids/bases in the matrix.[1][2]

Corrective Action:

-

Check pH: Dissolve a speck in water.[1][2] If pH < 6, you may have a salt (e.g., HCl).[1][2] Neutralize with saturated

to liberate the free base, which is less soluble in water/alcohols.[1][2] -

Switch Solvent: Evaporate the Ethanol and try Isopropanol or Toluene .

-

Antisolvent Addition: While stirring the cold ethanol solution, add Diethyl Ether dropwise until turbidity persists.[1][2] Refrigerate.

Visual Workflows

Figure 1: Solvent Selection Logic

Use this decision tree to select the initial solvent system.

Caption: Decision matrix for selecting the optimal solvent based on solubility behavior.

Figure 2: The "Oiling Out" Rescue Protocol

Follow this loop if your product separates as a liquid.

Caption: Step-by-step rescue workflow for supersaturated solutions that have oiled out.

Detailed Experimental Protocol

Standard Recrystallization of 3-(1-Methyl-1H-imidazol-2-yl)phenol

-

Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

-

Dissolution: Add 5 mL of Absolute Ethanol . Heat to boiling (

C) on a stir plate. -

Titration: If solid remains, add hot ethanol in 1 mL increments until fully dissolved. Do not exceed 15 mL total volume.

-

Decolorization (Optional): If the solution is dark brown, add 20 mg activated charcoal, stir for 2 mins, and filter hot through a pre-warmed funnel.

-

Nucleation: Remove from heat. Allow to cool to room temperature undisturbed on a cork ring (insulation).

-

Crystallization: Once at room temperature, place in an ice bath (

C) for 1 hour. -

Collection: Filter via vacuum filtration (Buchner funnel).

-

Washing: Wash the cake with 2 mL of cold Ethanol/Ether (1:1) mixture.

-

Drying: Dry in a vacuum oven at

C for 4 hours.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for purification of organic heterocycles).

-

IUCrData. (2017).[1][2][7][8] 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol.[1][2][7][8][9] Link (Demonstrates Ethanol/Ether systems for imidazole-phenol derivatives).

-

BenchChem Technical Support. (2025). Purification of Imidazole Derivatives. Link (General protocols for imidazole solubility and oiling out).[1][2]

-

National Institutes of Health (NIH). (2021).[1][2] Solubility of Imidazoles and Phenylimidazoles. Link (Solubility data for imidazole rings in polar vs non-polar solvents).[1][2]

Sources

- 1. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mt.com [mt.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. iucrdata.iucr.org [iucrdata.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Synthesis of 3-(1-Methyl-1h-Imidaz [research.amanote.com]

Removing copper catalyst residues from imidazole-phenol synthesis

The following technical guide is structured as a specialized support resource for the removal of copper residues from imidazole-phenol synthesis. It prioritizes mechanistic understanding and actionable protocols.

Topic: Purification of Imidazole-Phenol Scaffolds

Status: Active | Version: 2.4 | Compliance: ICH Q3D (R2)

Executive Summary & Regulatory Context

The Challenge: Imidazole-phenol syntheses (e.g., Ullmann or Chan-Lam couplings) present a unique purification paradox. The imidazole moiety is an excellent ligand for copper, often forming stable, lipophilic complexes (e.g.,

The Stakes: Under ICH Q3D guidelines, Copper is a Class 3 impurity. While oral PDE limits are high (3000 µ g/day ), parenteral limits are strict (300 µ g/day ). Furthermore, residual copper is a "silent killer" of stability, catalyzing oxidative degradation of phenols and interfering with downstream biological assays via protein chelation.

Decision Matrix: Selecting Your Decontamination Route

Do not guess. Use this logic flow to determine the most effective removal strategy based on your product's solubility and the scale of synthesis.

Figure 1: Strategic decision tree for copper removal based on physicochemical properties of the target imidazole.

Module A: Aqueous Workup (The "Ligand Flood")

Target Audience: Chemists working with lipophilic products (LogP > 1).

The Mechanism

Standard water washes fail because the Copper-Imidazole bond is kinetically stable. To break it, you must introduce a competing ligand in the aqueous phase that has a higher formation constant (

Protocol 1: The Ammoniacal Wash (Primary Recommendation)

Ammonia forms the water-soluble tetraamminecopper(II) complex (

-

Dilution: Dilute the reaction mixture with a non-miscible solvent (EtOAc or DCM).

-

The Flood: Add 10% aqueous

(approx. 2-3 M).-

Ratio: 1:1 volume relative to organic phase.

-

-

Agitation: Shake vigorously for 5–10 minutes.

-

Visual Check: The aqueous layer should turn bright blue (successful extraction).

-

-

Repetition: Repeat the wash until the aqueous layer is colorless .[1]

-

Brine Wash: Perform a final wash with saturated brine to remove residual ammonia.

Protocol 2: The EDTA Wash (For Stubborn Complexes)

If ammonia fails, use EDTA. However, pH control is critical. At low pH, EDTA is protonated and ineffective; at very high pH, copper hydroxides may precipitate.

-

Preparation: Prepare a 0.1 M disodium EDTA solution.

-

pH Adjustment: Adjust the EDTA solution to pH 8–9 using NaOH.

-

Why? This ensures EDTA is in its active chelating form (

or

-

-

Extraction: Wash the organic layer 3 times with the EDTA solution.

Module B: Solid-Phase Scavenging (The "Sniper" Approach)

Target Audience: Late-stage purification or water-soluble products where extraction is impossible.

The Mechanism

Functionalized silica gels act as "solid ligands." Because the ligand is covalently bound to a silica backbone, it physically pulls the metal out of the solution.

Scavenger Selection Guide

| Scavenger Type | Functional Group | Specificity | Best For... |

| Si-Thiol | Propylthiol (-SH) | Broad Spectrum (Ag, Cu, Pd, Pt) | First Choice. High affinity for Cu(I) and Cu(II). |

| Si-TMT | Trimeraptotriazine | Soft Metals (Pd, Cu) | Good if Thiol affects the product (rare). |

| Si-Diamine | Ethylenediamine | Hard/Borderline Metals | Avoid for imidazoles (lower affinity than product). |

Protocol: Batch Mode

-

Loading: Add Si-Thiol (4 equivalents relative to residual Cu, or 10-20 wt% relative to product) to the reaction solution.

-

Solvent: Works in THF, EtOAc, MeOH, or DMF.

-

Temperature: Stir at 50°C for 60 minutes.

-

Insight: Heat improves the kinetics of ligand exchange, helping the copper "hop" from the imidazole to the thiol.

-

-

Filtration: Filter through a 0.45 µm pad or fritted glass. The copper remains trapped on the silica.

Troubleshooting & FAQs

Q1: My organic layer is still green after three ammonia washes. Why? A: You likely have Cu(II)-Phenolate complexes, which are highly lipophilic.

-

Fix: Switch to the EDTA Protocol (pH 9) . The anionic EDTA is far stronger than the phenol ligand and will strip the copper. Alternatively, add a small amount of Sodium Sulfide (

) to precipitate Copper Sulfide (black solid), then filter over Celite. Warning:

Q2: I used Si-Thiol, but my yield dropped significantly. A: Non-specific binding. Your imidazole-phenol might be adsorbing to the silica backbone (silanols), not the thiol.

-

Fix: Add 1-5% MeOH or

to your solvent during the scavenging step. This "deactivates" the bare silica spots and prevents product adsorption.

Q3: ICP-MS shows 500 ppm Cu, but the solution looks colorless. A: This is "Silent Copper." At low concentrations, Cu complexes are not visible to the naked eye.

-

Fix: Do not rely on color. Use a colorimetric spot test (e.g., Cuprotesmo paper) for rapid checking, or trust the Si-Thiol polish step as a mandatory part of your workflow.

Q4: Can I use acid washes (1N HCl) to remove the copper? A: Generally No.

-

Reason: Acid protonates the imidazole (

). This makes your product water-soluble. You will extract both the copper and your product into the aqueous layer, creating a separation nightmare. Only use acid if your product is extremely lipophilic (e.g., attached to a long alkyl chain).

References

-

ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2019. Link

-

Biotage . Metal Scavengers in Process Chemistry: An Investigative Study. Biotage Application Notes. Link

-

SiliCycle . SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc.[2] Link

- Garrido, E. et al. "Removal of Copper Residues from Cross-Coupling Reactions." Organic Process Research & Development, 2010.

-

USP <232> . Elemental Impurities—Limits. United States Pharmacopeia.[3][4] Link

Sources

Validation & Comparative

1H NMR chemical shifts of 3-(1-Methyl-1H-imidazol-2-yl)phenol in DMSO-d6

The following guide details the 1H NMR characterization of 3-(1-Methyl-1H-imidazol-2-yl)phenol , focusing on the specific chemical shifts in DMSO-d6 .

It is designed to serve as a comparative technical reference, analyzing why DMSO-d6 is the superior solvent "product" for this application compared to standard alternatives like Chloroform-d (

Executive Summary & Application Context

3-(1-Methyl-1H-imidazol-2-yl)phenol (also known as 2-(3-hydroxyphenyl)-1-methylimidazole) is a critical pharmacophore found in iron-chelating agents (e.g., Deferasirox analogs) and enzyme inhibitors.

Accurate characterization of this molecule requires a solvent system that can:

-

Solubilize the polar phenolic moiety.

-

Stabilize the exchangeable phenolic proton (

) to produce a visible, sharp signal. -

Differentiate the imidazole ring protons from the aromatic phenol protons.

Performance Verdict: DMSO-d6 is the required standard for this analysis. Alternatives like

Chemical Shift Assignment (DMSO-d6)

The following data represents the consensus assignment for 3-(1-Methyl-1H-imidazol-2-yl)phenol in DMSO-d6 at 298 K.

Reference Point: TMS (

Table 1: 1H NMR Data Summary

| Position | Group / Proton | Shift ( | Multiplicity | Integral | Mechanistic Insight |

| OH | Phenolic Hydroxyl | 9.50 – 9.70 | Broad Singlet | 1H | Critical Quality Attribute. Visible only in DMSO due to H-bonding stabilization. Disappears in |

| Ar-H2' | Phenol Ring (C2) | 7.30 – 7.35 | Narrow Doublet / Singlet | 1H | Deshielded by the adjacent imidazole ring. Appears as a "singlet-like" peak due to small meta-coupling. |

| Ar-H5' | Phenol Ring (C5) | 7.20 – 7.28 | Triplet (pseudo) | 1H | Standard aromatic triplet; overlaps often occur here with imidazole protons if resolution is low. |

| Im-H4/H5 | Imidazole Ring | 6.90 – 7.15 | Two Doublets | 2H | The imidazole backbone protons. H5 is typically more shielded (lower ppm) than H4. |

| Ar-H6' | Phenol Ring (C6) | 6.80 – 6.95 | Doublet | 1H | Ortho to the imidazole; shielded relative to H2'. |

| Ar-H4' | Phenol Ring (C4) | 6.75 – 6.85 | Doublet of Doublets | 1H | Ortho to the hydroxyl group; significantly shielded by the electron-donating oxygen. |

| N-Me | N-Methyl | 3.70 – 3.80 | Singlet | 3H | Identity Marker. Distinct diagnostic singlet. Confirms N-methylation (vs. N-H parent which lacks this peak). |

Note: Exact shifts may vary by

ppm depending on concentration and temperature.

Comparative Performance: DMSO-d6 vs. Alternatives

This section evaluates why DMSO-d6 is the "product of choice" for this specific analysis.

Table 2: Solvent Performance Matrix

| Feature | DMSO-d6 (Recommended) | Chloroform-d ( | Methanol- |

| Phenolic -OH Visibility | Excellent. Sharp singlet at ~9.6 ppm. | Poor. Broad bump or invisible due to rapid exchange. | None. Proton exchanges with deuterium ( |

| Solubility | High. Dissolves the polar phenol/imidazole core easily. | Moderate/Low. May require heating; risk of precipitation. | High. Good solubility but loses proton data. |

| Peak Separation | High. Polarizability spreads aromatic signals. | Medium. Aromatic peaks often cluster/overlap at 7.26 ppm. | Medium. Good for aliphatic, less distinct for aromatics. |

| Water Signal | Distinct peak at 3.33 ppm (usually non-interfering). | Peak at 1.56 ppm (non-interfering). | Peak at 4.87 ppm (can obscure signals). |

Experimental Protocol: Validated Workflow

To ensure reproducibility and spectral integrity, follow this self-validating protocol.

Phase 1: Sample Preparation

-

Massing: Weigh 5–10 mg of the dried 3-(1-Methyl-1H-imidazol-2-yl)phenol solid into a clean vial.

-

Why: <5 mg yields low signal-to-noise; >15 mg can cause viscosity broadening.

-

-

Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Tip: Use an ampoule to ensure dryness. Water content >0.1% will broaden the OH peak.

-

-

Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

-

Transfer: Transfer to a 5mm NMR tube using a glass pipette. Cap immediately to prevent moisture absorption.

Phase 2: Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard 1H (zg30).

-

Relaxation Delay (D1): Set to

5 seconds .-

Reasoning: The quaternary carbons and isolated protons (like the OH) have long T1 relaxation times. A short D1 leads to integration errors.

-

-

Scans (NS): 16 or 32 scans.

-

Temperature: 298 K (25°C).

Phase 3: Processing & Validation

-

Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

-

Integration Check: Set the N-Methyl singlet (approx 3.75 ppm) to an integral of 3.00 .

-

Validation:

-

Check the aromatic region (6.5–7.5 ppm).[1] The total integral should sum to 6.00 (4 Phenol H + 2 Imidazole H).

-

Check the OH region (~9.6 ppm). It should integrate to 1.00 .

-

Visual Workflow: Characterization Logic

The following diagram illustrates the decision pathway for confirming the structure and purity of the compound.

Figure 1: Logic flow for validating 3-(1-Methyl-1H-imidazol-2-yl)phenol structure using 1H NMR in DMSO-d6.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). General reference for imidazole/phenol shifts.Link

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

Sources

Comparing fluorescence of ortho vs meta (1-Methyl-1H-imidazol-2-yl)phenol

Topic: Comparative Photophysics of Ortho vs. Meta (1-Methyl-1H-imidazol-2-yl)phenol Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary: The ESIPT Divergence

The photophysical distinction between ortho- (2-(1-methyl-1H-imidazol-2-yl)phenol) and meta- (3-(1-methyl-1H-imidazol-2-yl)phenol) isomers is not merely a shift in wavelength; it is a fundamental divergence in excited-state relaxation mechanisms.

-

The Ortho Isomer is a classic ESIPT (Excited-State Intramolecular Proton Transfer) system. Its topology permits a pre-formed intramolecular hydrogen bond (IMHB) that facilitates a barrierless proton transfer upon photoexcitation, resulting in a large Stokes shift and potential dual emission.

-

The Meta Isomer is a Non-ESIPT fluorophore. Lacking the geometric proximity for intramolecular proton transfer, it relies on Local Excited (LE) state emission or Intramolecular Charge Transfer (ICT), exhibiting standard Stokes shifts and high sensitivity to solvent polarity without tautomerization.

This guide analyzes these mechanisms to assist in selecting the correct isomer for sensing, imaging, or optoelectronic applications.

Mechanistic Architecture

The Ortho-Isomer: The ESIPT Cycle

In the ground state (

-

Emission: The

species relaxes radiatively to the ground state keto form ( -

Spectral Signature: The

emission is significantly red-shifted (Large Stokes Shift >100 nm) compared to the absorption.[1]

The Meta-Isomer: The ICT/LE Pathway

The meta isomer lacks the IMHB. Excitation leads to a polarized

-

Emission: Single band emission.

-

Spectral Signature: Small to moderate Stokes shift (30–80 nm).

Mechanistic Visualization

Caption: Comparison of the four-level ESIPT cycle in the ortho-isomer versus the two-level radiative decay in the meta-isomer.

Comparative Spectral Data

The following data summarizes the typical photophysical performance of (1-Methyl-1H-imidazol-2-yl)phenol isomers in a polar aprotic solvent (e.g., Acetonitrile or DMSO).

| Feature | Ortho-Isomer (ESIPT) | Meta-Isomer (Non-ESIPT) |

| Absorption | 300 – 330 nm | 290 – 320 nm |

| Emission | Dual: ~360 nm (Enol) & ~480–520 nm (Keto) | Single: ~350–400 nm |

| Stokes Shift | Large: > 6000 cm⁻¹ (>150 nm) | Normal: ~3000 cm⁻¹ (<80 nm) |

| Quantum Yield ( | Low in polar solvents (< 0.1) due to H-bonding quenching; High in solid state. | Moderate to High (0.2 – 0.[2]7) depending on rigidity. |

| Solvent Sensitivity | High: Polar solvents disrupt IMHB, quenching Keto emission. | Moderate: Positive solvatochromism (red shift) with polarity. |

| pH Response | Sensitive (OH deprotonation kills ESIPT). | Sensitive (Phenolate formation shifts ICT). |

Critical Insight: The "1-Methyl" group on the imidazole ring is vital for the ortho isomer. Unlike unmethylated analogs, the methyl group prevents the imidazole nitrogen from acting as a proton donor, locking the system into a specific ESIPT acceptor role (N3 atom) and preventing intermolecular proton transfer networks that complicate the spectra of non-methylated variants.

Experimental Protocols

Protocol: Ratiometric Solvatochromism Analysis

This experiment validates the ESIPT mechanism by observing the Enol/Keto ratio change with solvent polarity.

Reagents:

-

Compound Stock: 1 mM in DMSO.

-

Solvents: Toluene (Non-polar), Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH).

Workflow:

-

Preparation: Dilute stock to 10 µM in each solvent. Ensure optical density (OD) at excitation wavelength is < 0.1 to avoid inner-filter effects.

-

Absorption Scan: Record UV-Vis spectra (250–450 nm). Note the

.[1][2][3][4][5] -

Emission Scan: Exciting at the isosbestic point (or absorption max), record emission (300–650 nm).

-

Data Processing:

-

Calculate the Ratio (

) = -

Ortho Expectation: In Toluene,

dominates (High -

Meta Expectation: Single band shifts red (bathochromic) as polarity increases (Lippert-Mataga behavior).

-

Protocol: Quantum Yield Determination (Relative Method)

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

Step-by-Step:

-

Prepare 5 concentrations of the sample and reference standard.

-

Measure Absorbance (

) at excitation wavelength (keep -

Integrate total Fluorescence Intensity (

). -

Plot Integrated Intensity (

) vs. Absorbance ( -

Calculate

using:

Applications & Selection Guide

| Application | Recommended Isomer | Rationale |